5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride
Description
Chemical Structure: The compound features a benzaldehyde core substituted with a chlorine atom at the 5-position and a 3-(1H-imidazol-1-yl)propoxy group at the 2-position. It exists as a hydrochloride salt (CAS: 1609404-10-5), enhancing its solubility and stability in aqueous media .
The compound is listed in catalogs by CymitQuimica but is marked as discontinued, possibly due to formulation challenges or the emergence of superior analogs .
Properties
IUPAC Name |
5-chloro-2-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2.ClH/c14-12-2-3-13(11(8-12)9-17)18-7-1-5-16-6-4-15-10-16;/h2-4,6,8-10H,1,5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZDIBGKURKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-10-5 | |
| Record name | Benzaldehyde, 5-chloro-2-[3-(1H-imidazol-1-yl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Linking the Imidazole to the Benzaldehyde: The imidazole ring is then linked to the benzaldehyde group through a propoxy chain.
Chlorination: The final step involves the chlorination of the benzaldehyde group to introduce the chloro substituent.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloro substituent on the benzaldehyde ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry:
Building Block: This compound can be used as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Medicine:
Drug Development: The imidazole ring is a common pharmacophore in many drugs, making this compound a potential candidate for drug development.
Industry:
Mechanism of Action
The mechanism of action of 5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . The aldehyde group can form covalent bonds with nucleophiles, allowing it to modify biological molecules .
Comparison with Similar Compounds
Physicochemical Properties :
- Purity : 95% (as per Combi-Blocks) .
- Salt Form : Hydrochloride improves bioavailability compared to free bases.
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs and their distinguishing features:
Discontinuation and Market Status
The target compound is marked as discontinued in CymitQuimica’s catalog, possibly due to:
- Toxicity Concerns : Common with halogenated aromatics.
- Formulation Challenges : Hydrochloride salts may exhibit hygroscopicity.
- Superior Alternatives: Newer derivatives like 5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone () may offer better efficacy .
Research Findings and Limitations
- Pharmacological Data Gaps: Limited evidence on the target compound’s bioactivity; analogs like Imp. C(EP) are well-characterized as pharmaceutical impurities .
- Structural Optimization : The imidazole-propoxy-benzaldehyde scaffold remains a template for drug design, but substituent positioning (e.g., ortho vs. para) critically impacts receptor interactions .
Biological Activity
5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride is a complex organic compound characterized by its unique structure, which includes a chloro-substituted benzaldehyde moiety linked to an imidazole ring via a propoxy chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 301.16 g/mol. The presence of the imidazole ring, a common pharmacophore, suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₂·HCl |
| Molecular Weight | 301.16 g/mol |
| IUPAC Name | 5-chloro-2-(3-imidazol-1-ylpropoxy)benzaldehyde; hydrochloride |
The biological activity of imidazole derivatives, including this compound, can vary significantly based on their specific structure and the biological targets they interact with. Common mechanisms include:
- Enzyme Inhibition : Imidazole derivatives often act as inhibitors for various enzymes, which can lead to therapeutic effects in conditions such as cancer and infections.
- Antimicrobial Activity : The imidazole ring is known for its ability to disrupt microbial cell functions, making it a candidate for developing antimicrobial agents.
Cytotoxicity
In vitro studies on similar imidazole derivatives reveal promising cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against cancer cells like A549 and HeLa . This suggests that this compound may also possess cytotoxic properties worth exploring.
Case Studies and Related Research
Several studies have explored the structure-activity relationships (SAR) of imidazole derivatives:
- Preclinical Studies : A study on an imidazole derivative indicated that modifications could enhance bioavailability and reduce side effects like cataract formation in animal models . Such findings highlight the importance of structural optimization in drug development.
- Comparative Analysis : Comparisons with structurally similar compounds reveal that the presence of chlorine in this compound may influence its reactivity and biological interactions compared to non-chlorinated analogs .
Q & A
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Methodology : Synthesize analogs with substituents on the benzaldehyde (e.g., methoxy, nitro groups) or imidazole ring (e.g., methyl, aryl groups) . Test biological activity (e.g., antimicrobial assays) and correlate with computed descriptors (e.g., logP, polar surface area) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
